molecular formula C15H12ClFN2O3S B5131309 4-[(2-chloro-6-fluorobenzyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone

4-[(2-chloro-6-fluorobenzyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone

Cat. No. B5131309
M. Wt: 354.8 g/mol
InChI Key: YMYYESHTIQBQEH-UHFFFAOYSA-N
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Description

4-[(2-chloro-6-fluorobenzyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone, also known as GSK-3β inhibitor VIII, is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. It is a small molecule inhibitor that selectively targets glycogen synthase kinase-3 beta (GSK-3β), an enzyme involved in several cellular processes including glucose metabolism, cell differentiation, and apoptosis.

Mechanism of Action

4-[(2-chloro-6-fluorobenzyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinoneβ inhibitor VIII selectively targets 4-[(2-chloro-6-fluorobenzyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinoneβ, an enzyme that regulates several cellular processes including glucose metabolism, cell differentiation, and apoptosis. The inhibition of 4-[(2-chloro-6-fluorobenzyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinoneβ by 4-[(2-chloro-6-fluorobenzyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinoneβ inhibitor VIII leads to the activation of several downstream signaling pathways including the Wnt/β-catenin pathway, the PI3K/Akt pathway, and the NF-κB pathway. The activation of these pathways leads to several cellular effects including neuroprotection, mood stabilization, anti-tumor effects, improved insulin sensitivity, and anti-inflammatory effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[(2-chloro-6-fluorobenzyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinoneβ inhibitor VIII depend on the specific disease or condition being studied. In Alzheimer's disease, 4-[(2-chloro-6-fluorobenzyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinoneβ inhibitor VIII reduces the accumulation of beta-amyloid plaques and improves cognitive function. In bipolar disorder, 4-[(2-chloro-6-fluorobenzyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinoneβ inhibitor VIII stabilizes mood and reduces manic and depressive symptoms. In cancer, 4-[(2-chloro-6-fluorobenzyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinoneβ inhibitor VIII induces apoptosis and inhibits tumor cell proliferation. In diabetes, 4-[(2-chloro-6-fluorobenzyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinoneβ inhibitor VIII improves insulin sensitivity and glucose metabolism. In inflammation, 4-[(2-chloro-6-fluorobenzyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinoneβ inhibitor VIII reduces the production of pro-inflammatory cytokines and improves tissue damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-[(2-chloro-6-fluorobenzyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinoneβ inhibitor VIII is its selectivity for 4-[(2-chloro-6-fluorobenzyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinoneβ, which reduces the potential for off-target effects. Another advantage is its small size, which makes it easy to administer and study in vitro and in vivo. However, one of the limitations of 4-[(2-chloro-6-fluorobenzyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinoneβ inhibitor VIII is its low solubility in water, which can affect its bioavailability and pharmacokinetics. Another limitation is its potential toxicity at high doses, which can limit its therapeutic potential.

Future Directions

There are several future directions for the study of 4-[(2-chloro-6-fluorobenzyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinoneβ inhibitor VIII. One direction is the development of more potent and selective inhibitors of 4-[(2-chloro-6-fluorobenzyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinoneβ with improved pharmacokinetics and bioavailability. Another direction is the study of 4-[(2-chloro-6-fluorobenzyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinoneβ inhibitor VIII in combination with other drugs or therapies for the treatment of various diseases. Additionally, the study of the downstream signaling pathways activated by 4-[(2-chloro-6-fluorobenzyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinoneβ inhibition can provide insights into the cellular and molecular mechanisms underlying the therapeutic effects of 4-[(2-chloro-6-fluorobenzyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinoneβ inhibitor VIII.

Synthesis Methods

The synthesis of 4-[(2-chloro-6-fluorobenzyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinoneβ inhibitor VIII involves several steps starting from commercially available starting materials. The first step involves the protection of the amino group of 2-aminobenzylamine with tert-butyloxycarbonyl (BOC) to obtain BOC-protected 2-aminobenzylamine. The second step involves the reaction of BOC-protected 2-aminobenzylamine with 2-chloro-6-fluorobenzyl chloride in the presence of a base to obtain BOC-protected 4-[(2-chloro-6-fluorobenzyl)amino]-2-aminobenzylamine. The third step involves the deprotection of the BOC group with trifluoroacetic acid to obtain 4-[(2-chloro-6-fluorobenzyl)amino]-2-aminobenzylamine. The final step involves the reaction of 4-[(2-chloro-6-fluorobenzyl)amino]-2-aminobenzylamine with sulfonyl chloride in the presence of a base to obtain the final product, 4-[(2-chloro-6-fluorobenzyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone.

Scientific Research Applications

4-[(2-chloro-6-fluorobenzyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinoneβ inhibitor VIII has been extensively studied for its potential therapeutic applications in various diseases including Alzheimer's disease, bipolar disorder, cancer, diabetes, and inflammation. The inhibition of 4-[(2-chloro-6-fluorobenzyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinoneβ has been shown to have a neuroprotective effect in Alzheimer's disease by reducing the accumulation of beta-amyloid plaques. In bipolar disorder, the inhibition of 4-[(2-chloro-6-fluorobenzyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinoneβ has been shown to have mood-stabilizing effects. In cancer, the inhibition of 4-[(2-chloro-6-fluorobenzyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinoneβ has been shown to have anti-tumor effects by inducing apoptosis and inhibiting tumor cell proliferation. In diabetes, the inhibition of 4-[(2-chloro-6-fluorobenzyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinoneβ has been shown to improve insulin sensitivity and glucose metabolism. In inflammation, the inhibition of 4-[(2-chloro-6-fluorobenzyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinoneβ has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.

properties

IUPAC Name

4-[(2-chloro-6-fluorophenyl)methylsulfonyl]-1,3-dihydroquinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClFN2O3S/c16-11-4-3-5-12(17)10(11)9-23(21,22)19-8-15(20)18-13-6-1-2-7-14(13)19/h1-7H,8-9H2,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMYYESHTIQBQEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=CC=CC=C2N1S(=O)(=O)CC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(2-chloro-6-fluorobenzyl)sulfonyl]-3,4-dihydroquinoxalin-2(1H)-one

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